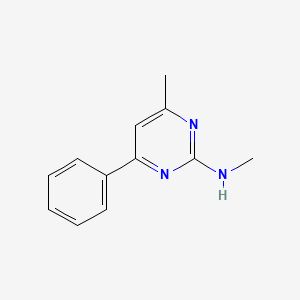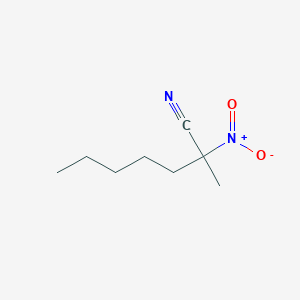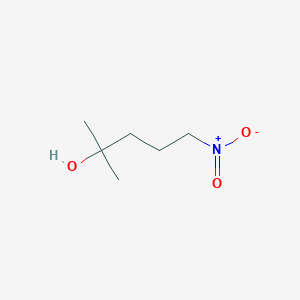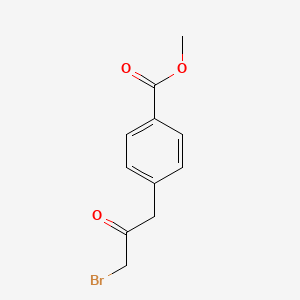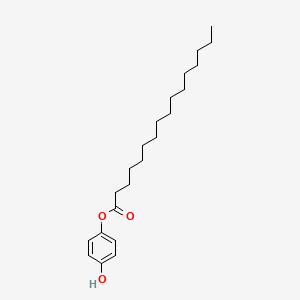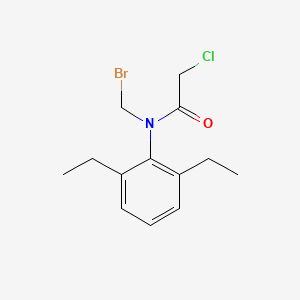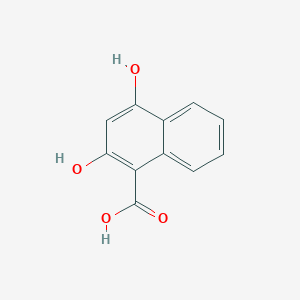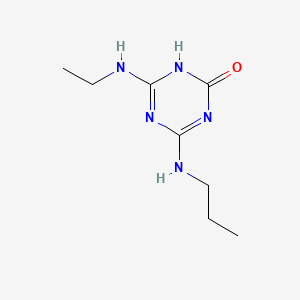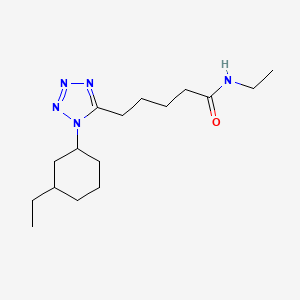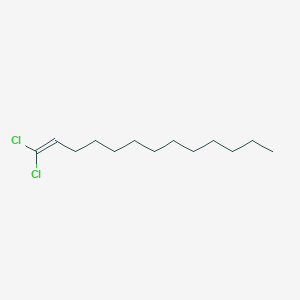
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate typically involves multiple steps. The starting materials are often fluorinated anhydrides and fluorenyl derivatives. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.
科学的研究の応用
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to these targets, often through hydrophobic interactions and hydrogen bonding. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
類似化合物との比較
Similar Compounds
2-Phenylethanol: An aromatic alcohol with applications in fragrance and flavor industries.
p-Hydroxyphenylethanol: Known for its antioxidant properties and use in cosmetics.
4-Hydroxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: stands out due to its high fluorine content, which imparts unique properties such as enhanced stability, resistance to degradation, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
82137-36-8 |
|---|---|
分子式 |
C21H9F14NO3 |
分子量 |
589.3 g/mol |
IUPAC名 |
[7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C21H9F14NO3/c22-16(23,18(26,27)20(30,31)32)14(37)36-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)39-15(38)17(24,25)19(28,29)21(33,34)35/h1-5,7H,6H2,(H,36,37) |
InChIキー |
ZAMNNSWNARQTML-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=C1C=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=CC=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


